
Allyl 4-((2-chlorobenzyl)oxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Allyl 4-((2-chlorobenzyl)oxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an allyl group, a chlorobenzyl group, and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 4-((2-chlorobenzyl)oxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-chlorobenzyl alcohol, followed by the allylation of the resulting ester. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Allyl 4-((2-chlorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The chlorobenzyl group can be reduced to a benzyl group.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Allyl 4-((2-chlorobenzyl)oxy)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of polymers and other materials with specialized properties.
作用機序
The mechanism of action of Allyl 4-((2-chlorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The allyl group can undergo electrophilic addition reactions, while the chlorobenzyl group can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Allyl 4-((4-decyloxy)benzoyl)oxy)benzoate
- Allyl 4-((4-(decyloxy)benzoyl)oxy)benzoate
Uniqueness
Allyl 4-((2-chlorobenzyl)oxy)benzoate is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The chlorine atom can participate in various substitution reactions, making this compound versatile for synthetic applications.
特性
分子式 |
C17H15ClO3 |
|---|---|
分子量 |
302.7 g/mol |
IUPAC名 |
prop-2-enyl 4-[(2-chlorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C17H15ClO3/c1-2-11-20-17(19)13-7-9-15(10-8-13)21-12-14-5-3-4-6-16(14)18/h2-10H,1,11-12H2 |
InChIキー |
YJWLHQNJXAZNIU-UHFFFAOYSA-N |
正規SMILES |
C=CCOC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


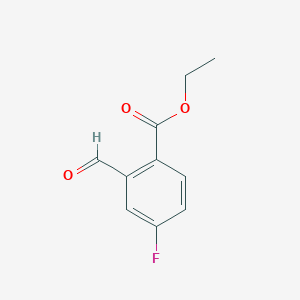
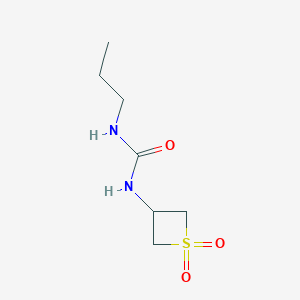

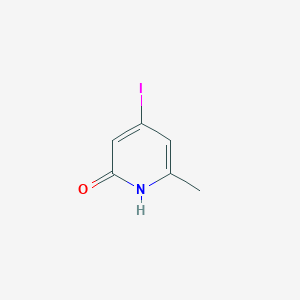

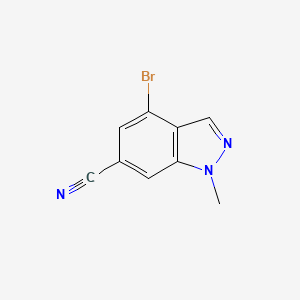
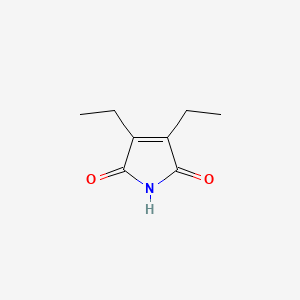
![Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13016614.png)
![(3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13016628.png)

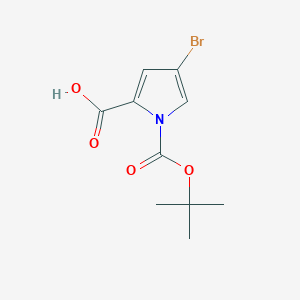
![6-Bromo-2-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B13016638.png)
![tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13016653.png)
![2-(Methylthio)imidazo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13016656.png)
